molecular formula C19H20N2O3S B2777801 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1209796-87-1

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2777801
CAS No.: 1209796-87-1
M. Wt: 356.44
InChI Key: HQEKYPUTDZVELE-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that belongs to a class of molecules known for their intricate structures and potent biological activities The unique chemical architecture of this compound gives it the ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The preparation of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step synthetic procedures. A common synthetic route might start with the formation of the core pyrroloquinoline structure, followed by the introduction of the oxo group through oxidation reactions. The sulfonamide moiety is introduced via sulfonation reactions, often using reagents such as methanesulfonyl chloride in the presence of base.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization for yield and purity. This could involve the use of catalytic processes, high-efficiency separation techniques, and precise control of reaction conditions. Industrial synthesis would also need to consider the scalability and cost-effectiveness of the reaction pathways.

Chemical Reactions Analysis

  • Types of Reactions: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify different functional groups within the molecule.

  • Common Reagents and Conditions:

    • Oxidation reactions might use reagents like hydrogen peroxide or potassium permanganate.

    • Reduction reactions could employ agents such as lithium aluminum hydride or palladium on carbon.

    • Substitution reactions might utilize halogenating agents or other electrophiles under controlled conditions.

  • Major Products: Depending on the specific reaction, the major products could include derivatives with altered oxidation states, substituted aromatic rings, or modified sulfonamide groups. These products are often characterized and analyzed using techniques like NMR spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide has a range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is linked to its ability to interact with specific molecular targets. These interactions can involve binding to active sites on enzymes, altering protein conformations, or interfering with cellular pathways. The compound’s molecular structure enables it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide stands out due to its unique combination of a pyrroloquinoline core and a methanesulfonamide group. This combination imparts distinct physicochemical properties and biological activities. Similar compounds might include:

  • Pyrroloquinoline derivatives without the sulfonamide group.

  • Methanesulfonamide derivatives without the pyrroloquinoline core.

  • Other heterocyclic compounds with similar molecular structures but different functional groups.

Each of these related compounds would have its own unique profile of chemical reactivity and biological activity, making them valuable for comparative studies in medicinal chemistry and chemical biology.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-4-2-5-14(8-13)12-25(23,24)20-17-9-15-6-3-7-21-18(22)11-16(10-17)19(15)21/h2,4-5,8-10,20H,3,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEKYPUTDZVELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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